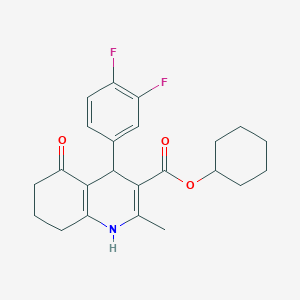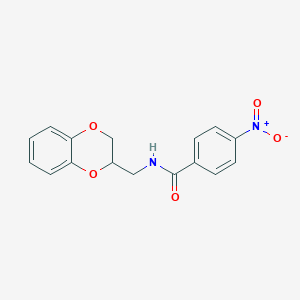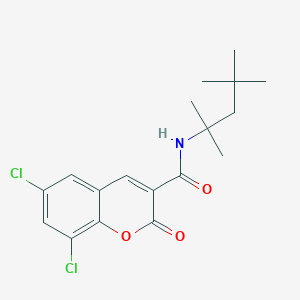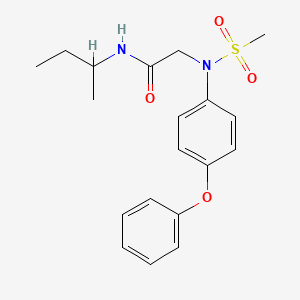![molecular formula C8H6F3N3O B4929784 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). These kinases play important roles in various cellular processes such as cell cycle regulation, proliferation, and differentiation. Inhibition of these kinases by 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol may lead to the modulation of these cellular processes, which could have therapeutic implications.
Biochemical and Physiological Effects:
2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2. It has also been shown to reduce inflammation by inhibiting the activity of GSK3. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease by modulating the activity of protein kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its specificity towards protein kinases such as CDK2 and GSK3. This specificity allows for the selective modulation of these kinases and their signaling pathways. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity.
Zukünftige Richtungen
There are numerous future directions for the study of 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its potential as a tool compound for studying protein kinases and their signaling pathways. Additionally, further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity towards normal cells.
Synthesemethoden
The synthesis of 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-amino-3-methyl-5-(trifluoromethyl)pyrazole with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100-120°C. The product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its use as a tool compound for studying protein kinases and their signaling pathways.
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-6-12-5(8(9,10)11)3-7(15)14(6)13-4/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBGEUMABLROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)

![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)